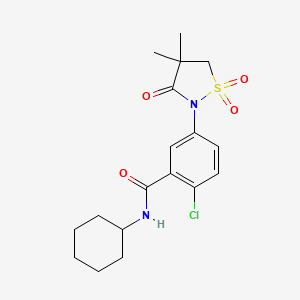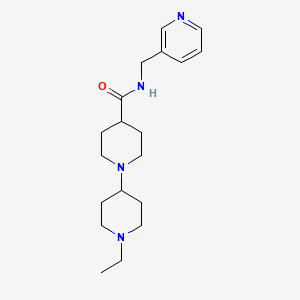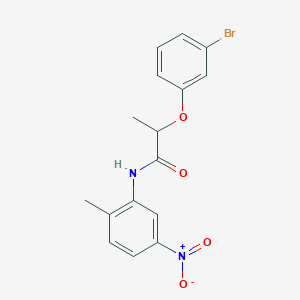![molecular formula C19H23BrO3 B5178889 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene CAS No. 6480-21-3](/img/structure/B5178889.png)
1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene is a chemical compound that belongs to the class of brominated benzene derivatives. It is also known as BDP and is widely used in scientific research applications.
Wirkmechanismus
The mechanism of action of 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene is not well understood. However, it is believed to act as a nucleophile in organic reactions and can undergo substitution reactions with various electrophiles. It is also believed to have a role in the inhibition of certain enzymes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene. However, it has been reported to have certain cytotoxic effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene in lab experiments include its high purity and availability. It is also a relatively stable compound and can be stored for extended periods. However, the limitations include its cytotoxic effects and the lack of information on its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene. These include exploring its potential as a building block in the synthesis of new organic compounds, investigating its potential as a cytotoxic agent for cancer treatment, and understanding its mechanism of action and biochemical and physiological effects in greater detail. Additionally, research can be conducted to explore the potential of this compound in various materials science applications.
Conclusion:
In conclusion, 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene is a widely used chemical compound in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is needed to explore its potential as a building block in the synthesis of new organic compounds, its cytotoxic effects on cancer cells, and its potential in various materials science applications.
Synthesemethoden
The synthesis of 1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene involves the reaction of 4,5-dimethyl-1,2-benzenediol with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at a temperature of around 100°C. The product is obtained in a yield of around 80%.
Wissenschaftliche Forschungsanwendungen
1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene is widely used in scientific research applications. It is primarily used as a building block in the synthesis of various organic compounds. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and materials science applications.
Eigenschaften
IUPAC Name |
1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-4-21-17-8-5-6-9-18(17)22-10-7-11-23-19-13-15(3)14(2)12-16(19)20/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUOJSASVWRYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C=C(C(=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367779 |
Source


|
| Record name | 1-Bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6480-21-3 |
Source


|
| Record name | 1-Bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)

![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)

![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)

![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
![5-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178898.png)
![5'-ethyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5178905.png)